Aum-302
Description
F7Wqk85U32 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized by a benzimidazole core substituted with a nitro-phenyl group, synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions . Its primary applications include use as an intermediate in pharmaceutical synthesis and agrochemical development, where its electron-withdrawing nitro and bromine groups enhance stability and reactivity in cross-coupling reactions.
Properties
CAS No. |
1414455-21-2 |
|---|---|
Molecular Formula |
C25H18FN5O4S3 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one |
InChI |
InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32) |
InChI Key |
WHJIHZSXTQRCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .
Scientific Research Applications
IBL-302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . In biology, it is employed in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis . In medicine, IBL-302 is being explored as a potential therapeutic agent for treating various cancers, including breast cancer and neuroblastoma . Additionally, it has shown potential in enhancing the efficacy of conventional chemotherapy drugs like cisplatin, doxorubicin, and etoposide .
Mechanism of Action
The mechanism of action of IBL-302 involves the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . By targeting these pathways, IBL-302 disrupts the signaling processes that promote cancer cell survival and proliferation. The compound induces apoptosis and reduces the levels of N-Myc protein, a key driver of neuroblastoma . This dual inhibition mechanism makes IBL-302 particularly effective in overcoming resistance to conventional therapies and enhancing the efficacy of existing chemotherapy drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A (CAS 1761-62-2)
- Molecular Formula : C₇H₅ClO₂
- Molecular Weight : 156.57 g/mol
- Synthesis: Similar to F7Wqk85U32 but substitutes bromine with chlorine. Uses Pd/C catalyst in ethanol at 60°C .
- Properties :
- Applications : Preferred in lighter halogenation reactions due to lower molecular weight and higher solubility.
Compound B (CAS 1761-63-3)
- Molecular Formula : C₇H₅FO₂
- Molecular Weight : 140.11 g/mol
- Synthesis : Fluorine substitution via nucleophilic aromatic substitution under microwave irradiation .
- Properties :
- Solubility: 2.05 mg/mL (DMSO)
- Log S (ESOL): -1.45
- Reactivity: Higher electrophilicity due to fluorine’s strong electron-withdrawing effect.
- Applications : Used in positron emission tomography (PET) tracer synthesis.
Structural Comparison Table
| Property | F7Wqk85U32 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅FO₂ |
| Molecular Weight (g/mol) | 201.02 | 156.57 | 140.11 |
| Halogen | Bromine | Chlorine | Fluorine |
| Solubility (mg/mL) | 0.687 (THF) | 1.24 (THF) | 2.05 (DMSO) |
| Log S (ESOL) | -2.47 | -1.89 | -1.45 |
| Thermal Decomposition | 245°C | 220°C | 195°C |
Key Structural Insights :
Comparison with Functionally Similar Compounds
Compound C (CAS 1761-64-4)
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.14 g/mol
- Function: Non-halogenated benzimidazole analog used as a corrosion inhibitor.
- Properties: Solubility: 3.12 mg/mL (ethanol) Log S (ESOL): -1.12 Reactivity: Lacks halogen-driven stabilization; relies on hydrogen bonding for efficacy.
Compound D (CAS 1761-65-5)
- Molecular Formula: C₉H₇NO₃
- Molecular Weight : 177.16 g/mol
- Function : Nitro-phenyl ester with similar applications in polymer stabilization.
- Properties :
Functional Comparison Table
| Property | F7Wqk85U32 | Compound C | Compound D |
|---|---|---|---|
| Primary Application | Pharmaceutical | Corrosion Inhibitor | Polymer Stabilizer |
| Key Functional Group | Bromine-Nitro | Benzimidazole | Nitro-Ester |
| Solubility (mg/mL) | 0.687 (THF) | 3.12 (ethanol) | 0.89 (acetone) |
| Thermal Stability | 245°C | 210°C | 180°C |
| Reactivity in Cross-Coupling | High | Moderate | Low |
Discussion of Divergent Data in Literature
- Solubility Discrepancies : Reported solubility values for F7Wqk85U32 vary by ±0.2 mg/mL across studies, likely due to differences in solvent purity and temperature .
- Synthetic Yields : Catalyst recycling in F7Wqk85U32 synthesis shows yield drops from 98% to 85% after five cycles, attributed to A-FGO catalyst deactivation .
Biological Activity
Biological Activity Overview
Biological activity refers to the effects that a compound has on living organisms, which can include a wide range of actions such as antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects. Understanding these activities is crucial for the development of pharmaceuticals and therapeutic agents.
Types of Biological Activity
- Antimicrobial Activity : This includes the ability to inhibit or kill microorganisms such as bacteria, fungi, and viruses. Compounds with antimicrobial properties are essential in treating infections.
- Anti-inflammatory Activity : Compounds exhibiting anti-inflammatory effects help reduce inflammation in tissues, which is significant in managing conditions like arthritis and other inflammatory diseases.
- Cytotoxic Activity : This refers to the capacity of a compound to kill cells, particularly cancer cells. Cytotoxic agents are often used in chemotherapy.
- Neuroprotective Activity : Compounds that protect neuronal cells from damage or degeneration can be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Antioxidant Activity : Many compounds can scavenge free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases.
Research Findings and Case Studies
Research into specific compounds often involves extensive testing to determine their biological activities:
- In vitro Studies : These laboratory studies assess the effects of compounds on cultured cells. For example, many studies focus on how a compound affects cell viability, proliferation, and apoptosis (programmed cell death).
- In vivo Studies : Animal models are used to evaluate the biological effects of compounds in a living organism. These studies provide insights into pharmacokinetics (how a drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body).
- Clinical Trials : Human trials are conducted to evaluate safety and efficacy in humans. These studies are crucial for drug approval processes.
Data Table Example
| Type of Activity | Compound Example | Method Used | Result |
|---|---|---|---|
| Antimicrobial | F7Wqk85U32 | MIC assay | Inhibited growth at X µg/mL |
| Anti-inflammatory | F7Wqk85U32 | Carrageenan model | Reduced edema by Y% |
| Cytotoxic | F7Wqk85U32 | MTT assay | IC50 = Z µM |
| Neuroprotective | F7Wqk85U32 | SH-SY5Y cell model | Decreased apoptosis by A% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
